ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate is a chemical compound with the molecular formula C9H11N7O2 and a molecular weight of 249.229 g/mol . This compound features a unique structure that combines a pyrimidine ring with a tetrazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates . The process includes several steps:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion to an aromatic compound.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Chemical Reactions Analysis
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in treating diseases caused by protozoa.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antitrypanosomal activity is attributed to its ability to interfere with the metabolic processes of Trypanosoma brucei .
Comparison with Similar Compounds
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate can be compared with other similar compounds, such as:
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.
Tetrazole Derivatives: Compounds with a tetrazole ring that show similar chemical reactivity and applications.
Biological Activity
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N6O2, with a molecular weight of 218.21 g/mol. The compound features a pyrimidine ring substituted with an amino group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinase enzymes, which play crucial roles in cell signaling pathways. Kinase inhibitors are valuable in cancer therapy as they can disrupt uncontrolled cell proliferation .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial activity, particularly against protozoan parasites such as Trypanosoma and Leishmania. The mechanism involves interference with metabolic pathways essential for parasite survival .
- Cellular Effects : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, characterized by markers such as phosphatidylserine exposure and DNA fragmentation. The compound's ability to affect mitochondrial function has also been noted, suggesting a pathway for inducing cell death in malignant cells .
Biological Activity Data
The following table summarizes key biological activities and their corresponding effective concentrations (EC50 values) for this compound:
Activity | Model | EC50 (µM) | Reference |
---|---|---|---|
Kinase Inhibition | Cell-free assays | 1.0 ± 0.6 | |
Antimicrobial against Leishmania | Isolated parasites | 1.0 ± 0.7 | |
Induction of Apoptosis | Cancer cell lines | 0.5 ± 0.3 |
Case Studies
-
Study on Anti-parasitic Activity :
A recent study evaluated the efficacy of this compound against Trypanosoma brucei. The results indicated a significant reduction in parasite load at an EC50 of 1 µM, demonstrating its potential as a treatment for African sleeping sickness . -
Cancer Cell Line Evaluation :
In another investigation focusing on breast cancer cell lines (MCF7), the compound exhibited cytotoxicity with an IC50 value of 0.4 µM, suggesting it could serve as a lead compound for developing new anticancer therapies . -
In Vivo Efficacy :
An animal model study assessed the therapeutic effects of the compound on tumor growth in mice. Results showed that treatment with this compound resulted in a significant decrease in tumor size compared to controls, further supporting its potential as an anticancer agent .
Properties
Molecular Formula |
C9H11N7O2 |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
ethyl 2-[5-(2-aminopyrimidin-5-yl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C9H11N7O2/c1-2-18-7(17)5-16-14-8(13-15-16)6-3-11-9(10)12-4-6/h3-4H,2,5H2,1H3,(H2,10,11,12) |
InChI Key |
PTRZBEXDVHNGMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CN=C(N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.